Compound Description: This series of compounds were synthesized and evaluated as potential alkaline phosphatase inhibitors. The most potent compound, 6i, exhibited an IC50 value of 0.420 μM. Molecular docking studies revealed that compound 6i displayed strong interactions with the alkaline phosphatase enzyme.
Compound Description: These compounds were synthesized via sodium borohydride reduction of the corresponding substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylide (10a-n) in absolute ethanol.
Compound Description: This compound was characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal structure.
3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide
Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives were structurally characterized by X-ray crystallography. They differ in the groups attached to the carbon atoms: a methoxyphenyl ring and a benzonitrile group in the first compound and a chlorophenyl ring and an acetamide group in the second compound.
Compound Description: This compound is a hybrid ring system incorporating both thiazole and oxadiazole rings. It was synthesized as a potential antibacterial agent.
Compound Description: This series of oxadiazole analogues were synthesized and evaluated for antimicrobial and anticancer activities. Some compounds showed promising antiproliferative activity against various human cancer cell lines, while others exhibited significant antibacterial or antifungal activity.
Compound Description: A new, thermodynamically stable crystalline modification of this compound was reported. This modification exhibited particular advantages for the stability of suspension formulations.
Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Structure-activity relationship studies led to its development as a clinical candidate for treating inflammatory diseases, such as rheumatoid arthritis.
( R)- N-(1-(2,4-Dichlorophenyl)-2-(1 H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) and Derivatives
Compound Description: VNI is an inhibitor of protozoan CYP51, an enzyme involved in sterol biosynthesis, and is used to treat Chagas disease. Fungi-oriented VNI derivatives were designed and synthesized as potential antifungal agents targeting fungal CYP51.
Compound Description: This series of bi-heterocyclic propanamides were synthesized and evaluated for urease inhibitory potential. The compounds displayed promising activity against urease and low cytotoxicity.
Compound Description: The crystal structure of this compound was determined by X-ray diffraction.
4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxy phenyl] methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone and Derivatives
Compound Description: This tri(1,3,4-oxadiazole) derivative was used as a starting material for the preparation of various thioalkyl and sulfone derivatives.
Compound Description: A series of these compounds were prepared and evaluated for their antimicrobial and antioxidant activities. Some derivatives showed significant antibacterial and antioxidant properties.
1,2,4-oxadiazole Derivatives with a 1,3,4-thiadiazole amide moiety
Compound Description: These novel compounds were designed, synthesized and evaluated for their nematocidal activities.
Chalcones Bridged with 1,3,4‐Oxadiazole Linkers
Compound Description: This series of 1,3,4-oxadiazole-containing chalcone analogues were designed, synthesized, and evaluated for their in vitro antibacterial potency against various Gram-positive and Gram-negative microorganisms. Some compounds displayed improved activity compared to standard drugs.
Compound Description: These compounds were synthesized and characterized, and their antimicrobial activity was evaluated using the agar disc diffusion method.
Compound Description: This series of compounds were synthesized and evaluated for antifungal activity. Some derivatives exhibited significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger, comparable to the standard drug clotrimazole.
Compound Description: The crystal structure of this compound was determined by X-ray diffraction.
2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol
Compound Description: A series of these compounds were synthesized and screened for their cytotoxicity on PANC-1, HepG2, and MCF7 cell lines. Some derivatives exhibited significant cytotoxicity against specific cancer cell lines.
Sulfamoyl and 1,3,4-oxadiazole Derivatives of 3-pipecoline (8a-p)
Compound Description: This series of compounds were synthesized and evaluated for their antibacterial and anti-enzymatic (urease) activities. They displayed moderate to excellent antibacterial activity and promising urease inhibitory activity.
Compound Description: This series of compounds were synthesized and evaluated for insecticidal activity against diamondback moth (Plutella xylostella). Some compounds exhibited good insecticidal activity.
Compound Description: This series of heterocyclic compounds were synthesized and evaluated for their antibacterial and antifungal activities.
1,3,4-Oxadiazole and Pyrazole Derivatives (a3, b3, a6, and b6)
Compound Description: These compounds were computationally and pharmacologically evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory activities. Some compounds showed promising activity in specific assays. [3
Overview
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound with the CAS number 922908-74-5. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antibacterial and anticancer properties. The molecular formula for this compound is C19H19N3O5S, with a molecular weight of 401.4 g/mol.
Source and Classification
This compound is classified under the broader category of organic compounds, specifically as a sulfamoylbenzamide derivative containing an oxadiazole ring. Oxadiazoles are five-membered heterocycles that contain two nitrogen atoms and are often utilized in medicinal chemistry due to their pharmacological potential.
Synthesis Analysis
Methods and Technical Details
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway can include:
Formation of the Oxadiazole Ring: This is typically achieved through cyclization reactions involving hydrazines and carboxylic acids or acid chlorides.
Sulfamoylation: The introduction of the sulfamoyl group can be performed using sulfonyl chlorides or sulfamides in the presence of a base.
Final Coupling Reaction: The final step often involves coupling the oxadiazole derivative with benzamide derivatives to yield the target compound.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the product.
Molecular Structure Analysis
Structure and Data
The molecular structure of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide features:
Oxadiazole Ring: A five-membered ring with two nitrogen atoms at positions 1 and 3.
Methoxy Group: Substituted at position 5 of the oxadiazole ring.
Benzamide Backbone: Connected through a sulfamoyl linkage.
The specific structural data includes:
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.4 g/mol
InChI Key: Not provided in the sources but can be generated from the molecular structure.
Chemical Reactions Analysis
Reactions and Technical Details
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions typical for compounds containing functional groups such as amides and sulfamides:
Nucleophilic Substitution: The sulfur atom in the sulfamoyl group can undergo nucleophilic attack by strong nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to form corresponding carboxylic acids.
Reduction Reactions: The nitro or other reducible groups may be converted to amines under reducing conditions.
These reactions are critical for modifying the compound for further biological evaluation or application in drug development.
Mechanism of Action
Process and Data
Inhibition of Enzymatic Activity: Many oxadiazole derivatives act as enzyme inhibitors in various metabolic pathways.
Interaction with Biological Targets: These compounds may bind to specific receptors or proteins involved in disease processes, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Experimental data from related compounds suggest that they may modulate signaling pathways associated with cell proliferation and apoptosis.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide include:
Molecular Weight: 401.4 g/mol
Density: Not available
Boiling Point: Not available
Melting Point: Not available
Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but specific solubility data is not provided.
Chemical properties such as reactivity towards acids/bases or stability under various conditions remain largely uncharacterized due to limited empirical studies.
Applications
Scientific Uses
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has potential applications in scientific research:
Pharmaceutical Research: As a candidate for developing new drugs targeting various diseases due to its structural features that suggest bioactivity.
Biological Studies: Utilized in studies investigating mechanisms of action related to inflammation or cancer biology.
Chemical Biology: May serve as a tool compound for exploring biological pathways modulated by oxadiazole derivatives.
The ongoing research into similar compounds indicates that there is significant interest in their pharmacological profiles and potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.